BenchChemオンラインストアへようこそ!

1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole

5-HT6 receptor radioligand binding structure-activity relationship

1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole (CHEMBL370779; CAS 412049-71-9) is a synthetic N¹-benzenesulfonyl-4-piperazinylindole that functions as a high-affinity ligand for the serotonin 5-HT₆ receptor (5-HT₆R), a Gs-coupled GPCR implicated in cognitive function and Alzheimer's disease pathophysiology. The compound displays sub-nanomolar binding affinity (Ki = 0.300 nM) at human recombinant 5-HT₆R in competitive radioligand displacement assays and has been independently validated as the 5-HT₆R-targeting pharmacophore fragment in multiple multi-target-directed ligand (MTDL) programs for neurodegenerative disease.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
CAS No. 412049-71-9
Cat. No. B3062788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole
CAS412049-71-9
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C18H19N3O2S/c22-24(23,15-5-2-1-3-6-15)21-12-9-16-17(7-4-8-18(16)21)20-13-10-19-11-14-20/h1-9,12,19H,10-11,13-14H2
InChIKeyOPAMDWUUNKYGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole (CAS 412049-71-9) – A Validated 5-HT₆ Receptor Pharmacophore Fragment for CNS Research Procurement


1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole (CHEMBL370779; CAS 412049-71-9) is a synthetic N¹-benzenesulfonyl-4-piperazinylindole that functions as a high-affinity ligand for the serotonin 5-HT₆ receptor (5-HT₆R), a Gs-coupled GPCR implicated in cognitive function and Alzheimer's disease pathophysiology [1]. The compound displays sub-nanomolar binding affinity (Ki = 0.300 nM) at human recombinant 5-HT₆R in competitive radioligand displacement assays and has been independently validated as the 5-HT₆R-targeting pharmacophore fragment in multiple multi-target-directed ligand (MTDL) programs for neurodegenerative disease [2]. It is commercially available as a research chemical with typical purity ≥95% (HPLC) and a well-characterized hydrochloride salt (m.p. 294–295 °C), making it a reproducible starting point for SAR exploration and probe development .

Why In-Class 5-HT₆ Ligands Cannot Substitute for 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole in Fragment-Based and MTDL Programs


Although multiple chemotypes target the 5-HT₆ receptor, 1-(phenylsulfonyl)-4-(1-piperazinyl)-1H-indole occupies a structurally privileged position as the minimal N¹-benzenesulfonyl-4-piperazinylindole scaffold that simultaneously delivers sub-nanomolar 5-HT₆R affinity and a synthetically accessible secondary amine handle for modular conjugation [1]. Unlike clinical-stage 5-HT₆R antagonists (e.g., idalopirdine, Ki = 0.83 nM; intepirdine, Ki ≈ 1.4 nM) that possess complex, optimization-intensive structures with limited derivatization vectors, this compound provides a validated, commercially available fragment whose piperazine NH serves as a direct attachment point for linker chemistry without requiring protecting-group manipulation or de novo scaffold synthesis [2]. Furthermore, the unsubstituted N-phenylsulfonylindole core (Ki = 159 nM) loses ~530-fold affinity compared to the 4-piperazinyl-substituted target compound, demonstrating that the piperazine moiety is not an interchangeable element but a critical pharmacophoric feature [3]. Generic substitution with alternative 5-HT₆ ligand scaffolds would therefore sacrifice both the affinity margin and the proven conjugation efficiency that underpin this compound's role as a fragment of choice in published MTDL campaigns.

Quantitative Differentiation Evidence for 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole vs. Closest Analogs and Alternatives


5-HT₆ Receptor Binding Affinity: Sub-Nanomolar Potency vs. Unsubstituted N-Phenylsulfonylindole Core

The target compound (1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) demonstrates a 530-fold higher binding affinity for the human 5-HT₆ receptor compared to the plain N-phenylsulfonylindole core lacking the 4-piperazinyl substituent. In competitive displacement of [³H]-LSD from human recombinant 5-HT₆R expressed in CHO-K1 cell membranes, the target compound exhibits Ki = 0.300 nM [1], whereas the unsubstituted N-phenylsulfonylindole (compound 1e) yields Ki = 159 nM under comparable radioligand binding conditions against the same receptor [2]. This ~530-fold affinity gap quantitatively establishes the 4-piperazinyl group as an essential pharmacophoric element rather than a passive solubilizing appendage.

5-HT6 receptor radioligand binding structure-activity relationship

Fragment Conjugation Efficiency: Validated as the 5-HT₆R Pharmacophore in Multiple Independent MTDL Programs

Unlike single-target 5-HT₆R ligands such as idalopirdine (Ki = 0.83 nM) that lack a free secondary amine handle for modular derivatization, 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole has been explicitly employed as the 5-HT₆R-targeting fragment in at least three independent MTDL campaigns, retaining nanomolar 5-HT₆R affinity after conjugation with cholinesterase-inhibiting pharmacophores (tacrine, rivastigmine-derived carbamates, and N-benzylpiperidine analogs) [1]. In the Wichur et al. (2021) study, hybrid compounds 17 and 35—constructed by linking this fragment to tacrine or rivastigmine moieties—maintained 5-HT₆R Ki values of 13 nM and 15 nM respectively, while simultaneously inhibiting butyrylcholinesterase (IC₅₀ = 24 nM and 455 nM) and amyloid-β aggregation (75% and 68% at 10 µM) [2]. No comparable conjugation-tolerant fragment with sub-nanomolar 5-HT₆R affinity and a free piperazine nitrogen has been reported from alternative chemotypes.

multi-target-directed ligands Alzheimer's disease fragment-based drug design

Scaffold-Dependent Selectivity: Class-Level Selectivity of N-Arylsulfonylindoles for 5-HT₆R vs. Off-Target Monoaminergic Receptors

The N-phenylsulfonylindole chemotype confers intrinsic selectivity for the 5-HT₆ receptor over other monoaminergic receptors, a property that distinguishes this scaffold class from many basic-amine-containing 5-HT₆R ligands that exhibit broader polypharmacology. Staroń et al. (2021) demonstrated that even the minimally decorated plain N-phenylsulfonylindole (1e) shows no significant affinity for 5-HT₁A, 5-HT₂A, 5-HT₇, or D₂ receptors at concentrations up to 10 µM, making it the simplest known selective 5-HT₆R ligand [1]. While direct selectivity panel data for the 4-piperazinyl-substituted target compound itself are not published in a comprehensive head-to-head format, the class-level selectivity of the N-arylsulfonylindole scaffold is well-established: the 2021 MDPI Pharmaceuticals study by Arrieta-Rodríguez et al. confirmed that C-5 substituted N-arylsulfonylindoles maintain high selectivity for 5-HT₆R, with affinity at off-target receptors remaining negligible [2]. This contrasts with certain basic-amine 5-HT₆R antagonists that exhibit measurable D₂ or 5-HT₂A cross-reactivity.

receptor selectivity 5-HT1A 5-HT2A 5-HT7 D2

Baseline Reference for PK Optimization: The Unsubstituted Scaffold Against Which 3-Difluoromethyl Derivatives Were Benchmarked

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole serves as the unsubstituted parent scaffold in the 2022 Yi et al. study that systematically explored 3-difluoromethyl substitution to improve ADME properties. In that study, the 3-methyl derivative 6a (the closest comparator to the target compound with a C-3 substituent) exhibited an AUC of 9.37 ng·h/mL and oral bioavailability of 5.95% in rats, while the optimized 3-difluoromethyl analog 6p achieved a 30-fold higher AUC (267 ng·h/mL) and 34.39% bioavailability, with a brain-to-plasma concentration ratio (Cb/Cp) of ~6 [1]. Although the unsubstituted target compound itself was not directly profiled in this PK study, its role as the synthetic and pharmacophoric baseline from which 6a was derived establishes it as the essential reference standard for any SAR campaign investigating C-3 substitution effects on ADME. No alternative N-arylsulfonylindole scaffold has been subjected to a comparably systematic C-3 substitution PK analysis in the published literature.

pharmacokinetics bioavailability ADME lead optimization

Synthetic Accessibility and Commercial Availability vs. Clinical-Stage 5-HT₆R Antagonists

1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole is commercially available from multiple suppliers at 95–98% purity with pricing typically in the range suitable for gram-scale procurement, whereas clinical-stage 5-HT₆R antagonists (idalopirdine, intepirdine) are available only as milligram-quantity reference standards at substantially higher cost per gram . The compound's synthesis is well-precedented: it is prepared by reacting 4-(1-piperazinyl)-1H-indole (CAS 84807-09-0) with benzenesulfonyl chloride under standard conditions, affording the product as a crystalline hydrochloride salt with m.p. 294–295 °C that can be purified without chromatography [1]. This contrasts with the multi-step, chromatography-intensive syntheses required for idalopirdine (≥5 synthetic steps, including chiral resolution or asymmetric synthesis) and intepirdine (≥6 steps). The target compound's free piperazine NH further enables one-step diversification via alkylation, acylation, or reductive amination without protecting-group manipulation, a feature absent in fully elaborated clinical candidates [2].

synthetic tractability commercial availability cost-effectiveness research tool

Recommended Research and Procurement Application Scenarios for 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1H-indole (CAS 412049-71-9)


Fragment-Based MTDL Design for Alzheimer's Disease Polypharmacology

As demonstrated in Section 3, Evidence 2, this compound is the most extensively validated 5-HT₆R fragment for multi-target-directed ligand construction. Research groups pursuing dual 5-HT₆R antagonism / cholinesterase inhibition or 5-HT₆R / BACE1 inhibition can directly follow published conjugation protocols (Więckowska 2016; Wichur 2021) using the piperazine NH as the linker attachment point, with the confidence that conjugated hybrids will retain nanomolar 5-HT₆R affinity (Ki = 13–15 nM). This is the recommended procurement scenario for academic medicinal chemistry laboratories initiating Alzheimer's disease polypharmacology programs [1]. [2]

C-3 SAR Exploration for PK Optimization Using the Parent Scaffold as Reference Standard

For DMPK-focused medicinal chemistry teams, the target compound serves as the unsubstituted baseline scaffold for systematic exploration of C-3 substituent effects on oral bioavailability and brain penetration, directly building on the Yi et al. (2022) framework (Section 3, Evidence 4). Procurement of gram quantities enables parallel synthesis of C-3-substituted analog libraries (halogen, alkyl, fluoroalkyl), with the parent compound used as the affinity reference (Ki = 0.300 nM) and the 6a→6p PK improvement trajectory (30-fold AUC gain) providing a benchmark for optimization success [3].

Selective 5-HT₆R Tool Compound for CNS Target Engagement Studies

Based on the class-level selectivity evidence (Section 3, Evidence 3), this compound is suitable as a selective 5-HT₆R pharmacological tool in in vitro systems where off-target activity at 5-HT₁A, 5-HT₂A, 5-HT₇, or D₂ receptors would confound phenotypic readouts. Procurement at ≥98% purity (available from multiple vendors, Section 3, Evidence 5) ensures reliable concentration-response relationships in radioligand binding and functional assays. Users should note that a comprehensive selectivity panel for the target compound itself has not been published; confirmation against a standard panel of 40–60 CNS-relevant off-targets is recommended before deployment in high-stakes screening cascades [4].

Cost-Effective 5-HT₆R Positive Control for High-Throughput Screening

Given its sub-nanomolar potency (Ki = 0.300 nM, Section 3, Evidence 1), commercial availability at multi-gram scale, and lower cost compared to clinical-stage 5-HT₆R antagonists (Section 3, Evidence 5), this compound is well-suited as a 5-HT₆R positive control or reference antagonist in HTS campaigns. Its crystalline hydrochloride salt with defined melting point (m.p. 294–295 °C) facilitates accurate weighing and solution preparation for automated liquid handling systems. This scenario is particularly relevant for industrial screening laboratories requiring reproducible, cost-efficient reference standards for large compound library profiling .

Quote Request

Request a Quote for 1-(Phenylsulfonyl)-4-(1-piperazinyl)-1h-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.